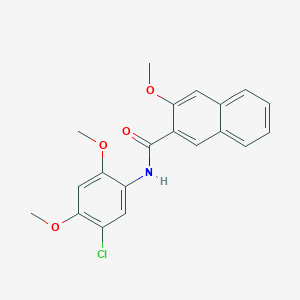
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer treatment and other diseases related to EGFR signaling pathways.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3, which are often overexpressed in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis, as well as to enhance the immune response to cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects on normal tissues.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has several advantages for laboratory experiments, including its high potency and specificity for EGFR tyrosine kinase, its ability to inhibit multiple signaling pathways, and its relatively low cost and availability. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its variable efficacy in different tumor types and cell lines.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide and related compounds. These include the identification of new targets for drug development, the optimization of the chemical structure and pharmacokinetic properties of this compound, the development of combination therapies with other anticancer agents, and the exploration of new applications in other diseases beyond cancer. This compound and related compounds have the potential to provide new insights into the mechanisms of EGFR signaling and to offer new treatment options for patients with cancer and other diseases.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride, the reaction of the resulting acid chloride with 5-chloro-2,4-dimethoxyaniline, and the reaction of the resulting amide with methoxyamine hydrochloride. The final product is purified by column chromatography. The chemical structure of this compound is shown below:
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research to study the role of EGFR signaling pathways in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been used to investigate the mechanisms of EGFR activation and downstream signaling pathways, as well as to identify new targets for drug development.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-24-17-9-13-7-5-4-6-12(13)8-14(17)20(23)22-16-10-15(21)18(25-2)11-19(16)26-3/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTVQVZCTUVDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)

![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
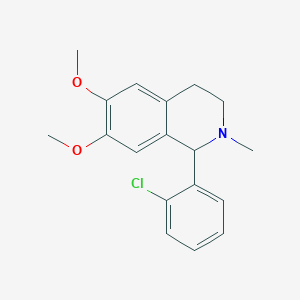
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)
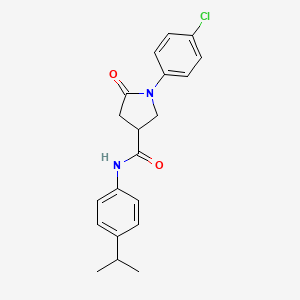
![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
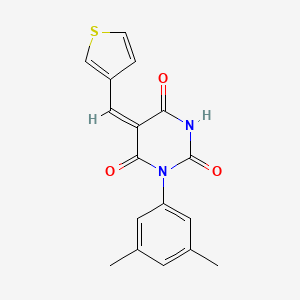
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
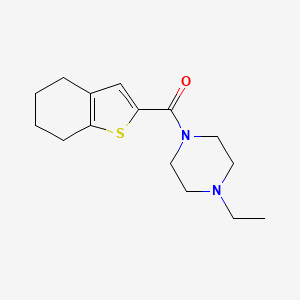
![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)